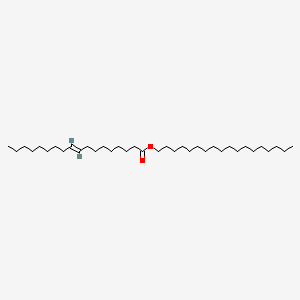
Oleic acid stearyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid stearyl ester, also known as stearyl oleate, is an ester formed from oleic acid and stearyl alcohol. It is a wax ester commonly found in natural sources such as human meibomian gland secretions. This compound is known for its excellent lubricating properties and is used in various industrial applications, including cosmetics and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleic acid stearyl ester can be synthesized through the esterification of oleic acid with stearyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The optimal conditions for this reaction include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves a one-step process where oleic acid is reacted with stearyl alcohol under controlled conditions. This method ensures high yield and purity of the ester, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Oleic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can undergo oxidation to form various oxidation products.
Hydrogenation: The double bond in the oleic acid moiety can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium.
Major Products
Hydrolysis: Oleic acid and stearyl alcohol.
Oxidation: Nonanoic acid and azelaic acid.
Hydrogenation: Stearic acid.
Aplicaciones Científicas De Investigación
Oleic acid stearyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oleic acid stearyl ester involves its ability to reduce surface tension and enhance lubrication. The ester forms a thin film on surfaces, providing a barrier that reduces friction. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Stearic acid: A saturated fatty acid with similar lubricating properties but lacks the double bond present in oleic acid.
Oleic acid: An unsaturated fatty acid that can be esterified to form oleic acid stearyl ester.
Stearyl alcohol: A fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid (oleic acid) and a long-chain fatty alcohol (stearyl alcohol). This combination imparts excellent lubricating properties and biodegradability, making it suitable for various applications in cosmetics, personal care, and industrial products .
Propiedades
Fórmula molecular |
C36H70O2 |
|---|---|
Peso molecular |
534.9 g/mol |
Nombre IUPAC |
octadecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18+ |
Clave InChI |
WRPMUZXHQKAAIC-CZIZESTLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


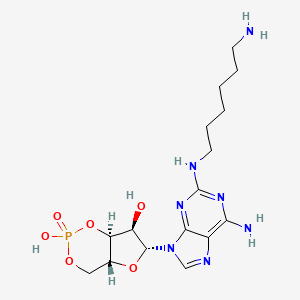
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
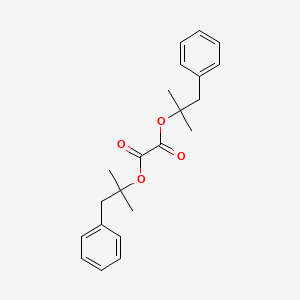
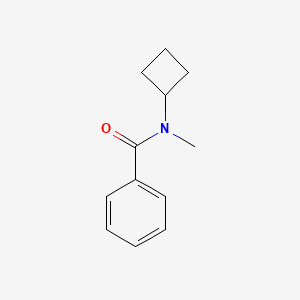
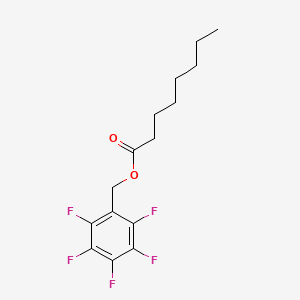

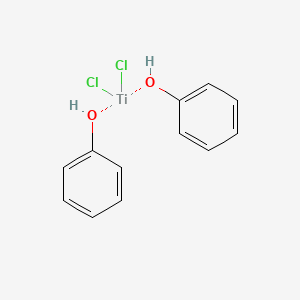

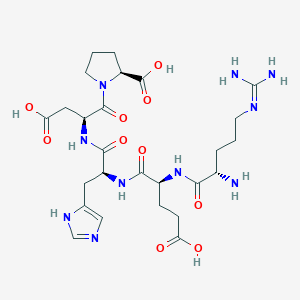
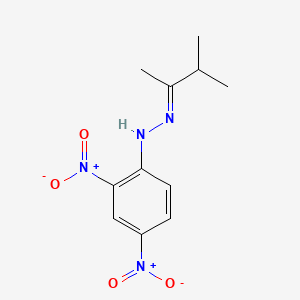
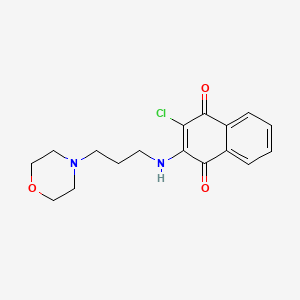
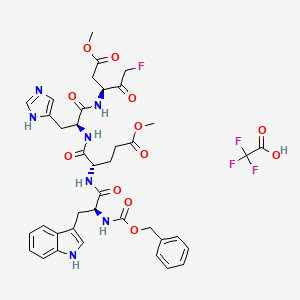
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
